molecular formula C24H41ClO3S B130724 Octadecyl 4-chlorobenzenesulfonate CAS No. 34184-41-3

Octadecyl 4-chlorobenzenesulfonate

Cat. No. B130724
CAS RN: 34184-41-3
M. Wt: 445.1 g/mol
InChI Key: BZMZOJFOPWKCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl 4-chlorobenzenesulfonate is a building block for the synthesis of lipophilic carbocyanines and styryl dyes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: ClC6H4SO3(CH2)17CH3 . Its molecular weight is 445.10 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 445.10 . The melting point is 64-66 °C . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Chromatographic Separations

Octadecyl bonded silica phases, such as Octadecyl 4-chlorobenzenesulfonate, are pivotal in chromatographic separations. They are particularly effective in separating carotenoids based on their polarity, including isomers, from apolar carotenes to very polar tetrahydroxy xanthophylls. The retention behavior of these compounds on C18 stationary phases like this compound demonstrates their broad application in separating complex mixtures in analytical chemistry (Turcsi, Nagy, & Deli, 2016).

Analysis of Hydrophobic Metabolites

Supercritical fluid chromatography (SFC) leverages this compound in analyzing hydrophobic metabolites. The method significantly enhances the chromatographic resolution of polyprenol homologues and their geometric isomers compared to traditional HPLC methods. It's a testament to the adaptability of this compound in facilitating the analysis of complex, hydrophobic substances (Bamba, 2008).

Electrochemical Sensitivity Applications

Research has also delved into the implications of this compound in enhancing electrochemical sensitivity. Specifically, it's been studied in conjunction with gold nanoparticles and polyaniline, a conductive polymer, to assess its effects on the electrochemical detection of substances like formaldehyde, illustrating its potential in creating more sensitive and efficient sensors (Omara & Elfeky, 2016).

Safety and Hazards

Octadecyl 4-chlorobenzenesulfonate is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . In case of exposure, it is recommended to wash with plenty of water and get medical advice if necessary .

properties

IUPAC Name

octadecyl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-29(26,27)24-20-18-23(25)19-21-24/h18-21H,2-17,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMZOJFOPWKCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391438
Record name Octadecyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34184-41-3
Record name Octadecyl 4-chlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl 4-chlorobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Octadecyl 4-chlorobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Octadecyl 4-chlorobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Octadecyl 4-chlorobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Octadecyl 4-chlorobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Octadecyl 4-chlorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.